2,2-Diethoxycyclooctan-1-ol
Description
2,2-Diethoxycyclooctan-1-ol is a cyclic alcohol featuring a cyclooctane backbone substituted with two ethoxy groups at the 2-position and a hydroxyl group at the 1-position. This structure confers unique physicochemical properties, including enhanced solubility in organic solvents due to the ethoxy substituents and conformational rigidity from the eight-membered ring.
Properties
CAS No. |
180293-73-6 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,2-diethoxycyclooctan-1-ol |
InChI |
InChI=1S/C12H24O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11(12)13/h11,13H,3-10H2,1-2H3 |
InChI Key |
OGYZEGVIKUOZLE-UHFFFAOYSA-N |
SMILES |
CCOC1(CCCCCCC1O)OCC |
Canonical SMILES |
CCOC1(CCCCCCC1O)OCC |
Synonyms |
Cyclooctanol, 2,2-diethoxy-, (+)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares 2,2-Diethoxycyclooctan-1-ol with three related compounds: Dodecan-1-ol (linear aliphatic alcohol), 2-Octyldodecan-1-ol (branched aliphatic alcohol), and rac-(1S,2S)-2-(2-aminoethyl)cyclohexan-1-ol (cyclic alcohol with amino substituents). Key differences are summarized in Table 1.
Table 1: Comparative Analysis of 2,2-Diethoxycyclooctan-1-ol and Analogous Compounds
Structural and Functional Differences
- Cyclic vs. Linear/Branched Chains : The cyclooctane ring in 2,2-Diethoxycyclooctan-1-ol introduces steric hindrance and restricted conformational flexibility compared to linear Dodecan-1-ol or branched 2-Octyldodecan-1-ol. This may reduce volatility and enhance thermal stability .
- Hydroxyl Group Accessibility : The hydroxyl group in 2,2-Diethoxycyclooctan-1-ol is sterically shielded by the ethoxy substituents, contrasting with the exposed hydroxyl groups in linear alcohols like Dodecan-1-ol.
Physicochemical Properties
- Boiling/Melting Points : Cyclooctane derivatives typically exhibit higher boiling points than linear alcohols of similar molecular weight due to ring strain and intermolecular interactions. For example, Dodecan-1-ol has a boiling point of 259°C , while 2-Octyldodecan-1-ol’s branched structure lowers its melting point, enhancing its utility as a lubricant .
- Solubility Trends : The ethoxy groups in 2,2-Diethoxycyclooctan-1-ol likely improve solubility in aprotic solvents (e.g., THF, DCM) compared to the lipophilic 2-Octyldodecan-1-ol, which is tailored for hydrophobic formulations .
Application-Specific Behavior
- Industrial Use : Unlike Dodecan-1-ol (used in surfactants) or 2-Octyldodecan-1-ol (cosmetic lubricant) , 2,2-Diethoxycyclooctan-1-ol’s cyclic ethoxylated structure may favor niche applications, such as protecting-group chemistry or asymmetric catalysis.
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